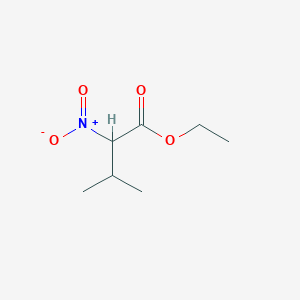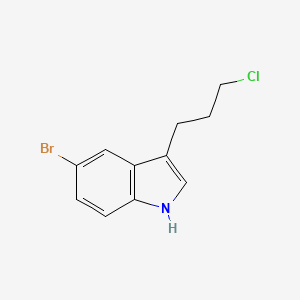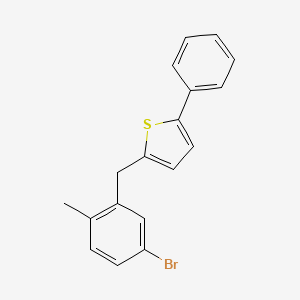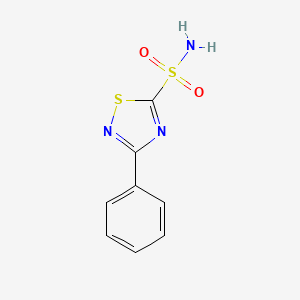![molecular formula C11H7N3O2 B8678562 4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 25506-06-3](/img/structure/B8678562.png)
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that features a fused ring system combining isoxazole and pyridazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-3,4-dihydro-2H-pyridazine-3-one with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole or pyridazine rings, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs. Substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system.
科学的研究の応用
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 4-METHYL-: Similar structure but with a methyl group instead of a phenyl group.
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 4-ETHYL-: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
特性
CAS番号 |
25506-06-3 |
|---|---|
分子式 |
C11H7N3O2 |
分子量 |
213.19 g/mol |
IUPAC名 |
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C11H7N3O2/c15-11-10-8(6-16-14-10)9(12-13-11)7-4-2-1-3-5-7/h1-6H,(H,13,15) |
InChIキー |
GXRAZEHWDPPKRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-(3-methoxypropyl)-1H-benzo[d]imidazole](/img/structure/B8678583.png)

